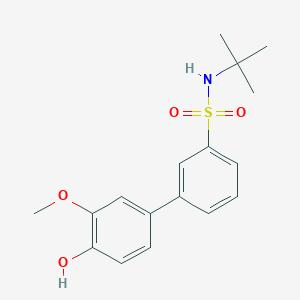
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% (4-t-BSMP) is a chemical compound that has been used in a variety of scientific applications. 4-t-BSMP is a white crystalline solid that is soluble in organic solvents, including ethanol and water. It is a highly stable compound, with a melting point of 146-148°C and a boiling point of 343°C. 4-t-BSMP has been used in a wide range of laboratory experiments, including organic synthesis and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is not well understood. In general, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to interact with a variety of molecules, including proteins and nucleic acids, in a manner that is dependent on the specific application. For example, in the synthesis of pharmaceuticals, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to interact with the target molecule in a manner that facilitates the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% are not well understood. In general, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is thought to be non-toxic and not to interact with human cells. However, it is important to note that 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% should be handled with care and appropriate safety precautions should be taken when using this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its high stability, low toxicity, and wide range of applications. Additionally, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is relatively inexpensive and can be easily synthesized from readily available starting materials. The main limitation of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict the outcome of experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%. These include further investigation of its mechanism of action, development of new synthetic methods using 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% as a reagent, and exploration of its potential applications in drug discovery and development. Additionally, further research is needed to determine the biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%, as well as its potential toxicity. Finally, further investigation of the structure-activity relationships of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% is needed to better understand its potential applications.
Métodos De Síntesis
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% as a white crystalline solid. The second step involves the purification of 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% by recrystallization from a suitable solvent, such as ethanol.
Aplicaciones Científicas De Investigación
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, including organic synthesis and analytical chemistry. In organic synthesis, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In analytical chemistry, 4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95% has been used as a reagent for the determination of trace amounts of metals and other compounds.
Propiedades
IUPAC Name |
N-tert-butyl-3-(4-hydroxy-3-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-15(19)16(11-13)22-4/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQKKCQYZXHYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

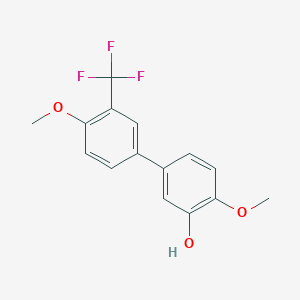
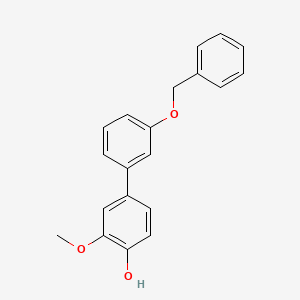
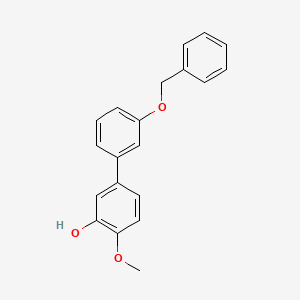

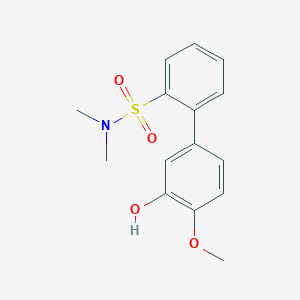
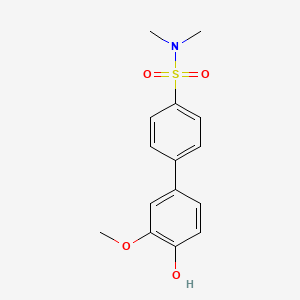
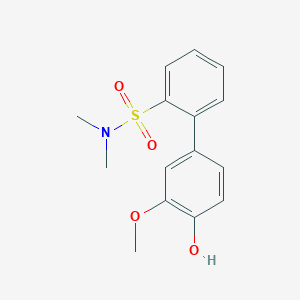
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)


![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
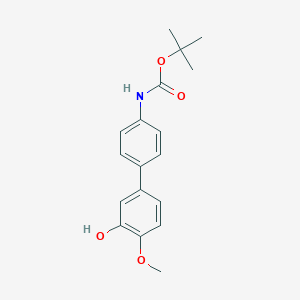
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)